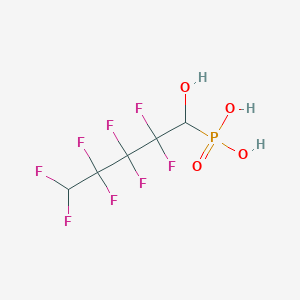methanone CAS No. 1114650-32-6](/img/structure/B2924446.png)
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of this compound is not provided in the available data .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available data .Applications De Recherche Scientifique
Fluorescent Probes for Sensing
Fluorinated benzothiazole derivatives, such as those described by Tanaka et al. (2001), have been utilized in the development of fluorescent probes for sensing metal cations and pH changes. The high sensitivity to pH and selectivity towards metal cations are attributed to the high acidity of the fluorophenol moiety. These probes show large fluorescence enhancement under basic conditions, indicating their potential in bioimaging and environmental monitoring applications Tanaka et al., 2001.
Synthesis of Fluorinated Compounds
Patrick et al. (2004) reported on the synthesis of a fluorinated masked o-benzoquinone by oxidation of 4-fluoro-2-methoxyphenol. The fluorinated diene produced reacts in situ in Diels–Alder reactions with various dienophiles, providing new fluorinated building blocks. This method demonstrates the versatility of fluorinated compounds in synthesizing a wide array of fluorinated derivatives for pharmaceutical and material science research Patrick et al., 2004.
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of certain benzophenone derivatives reveal their potential as effective antioxidants. Çetinkaya et al. (2012) synthesized derivatives exhibiting significant radical scavenging activities, suggesting their use in pharmaceutical formulations to combat oxidative stress Çetinkaya et al., 2012.
Antitubercular Activities
Bisht et al. (2010) explored the antitubercular activities of [4-(aryloxy)phenyl]cyclopropyl methanones, highlighting the potential of fluorinated compounds in developing new antitubercular agents. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating the role of fluorinated benzothiazines in infectious disease research Bisht et al., 2010.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, mechanism of action, and potential applications. Unfortunately, specific future directions for this compound are not provided in the available data .
Propriétés
IUPAC Name |
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-2-29-19-11-9-18(10-12-19)25-15-22(23(26)16-6-4-3-5-7-16)30(27,28)21-13-8-17(24)14-20(21)25/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUHOMGDSCSYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

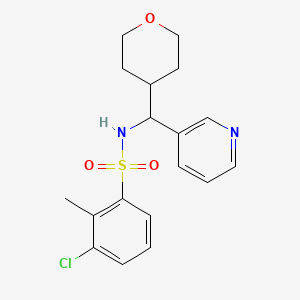
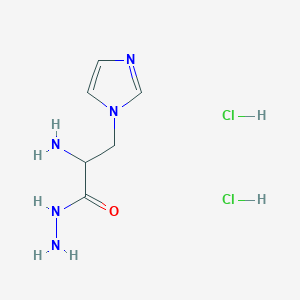


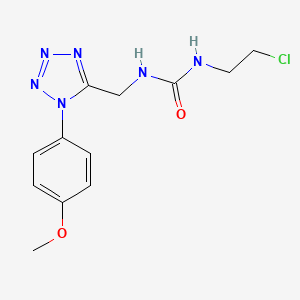
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
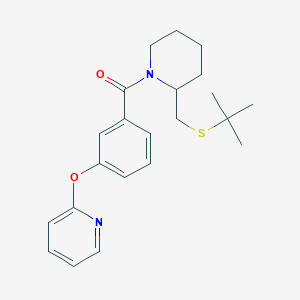
![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)
